![molecular formula C25H18ClN3 B13668724 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation methods . One common synthetic route includes the reaction of a suitable pyrrole derivative with a pyrazine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound in good yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain kinases, which are enzymes involved in various cellular processes, leading to its observed biological activities .
Comparación Con Compuestos Similares
2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as:
2-Bromo-5H-pyrrolo[2,3-b]pyrazine: This compound has a bromine atom instead of a chlorine atom and may exhibit different reactivity and biological activities.
2-Chloro-5H-pyrrolo[2,3-b]pyrazine: This compound lacks the trityl group and may have different physical and chemical properties.
6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles: These compounds have additional functional groups and may exhibit different biological activities.
Propiedades
Fórmula molecular |
C25H18ClN3 |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
2-chloro-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C25H18ClN3/c26-23-18-27-24-22(28-23)16-17-29(24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |
Clave InChI |
ZZWFTEZEGYZJNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC5=NC(=CN=C54)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)

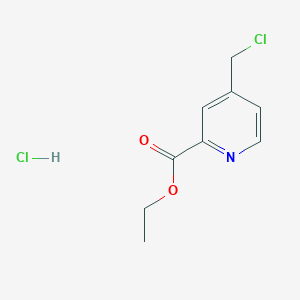
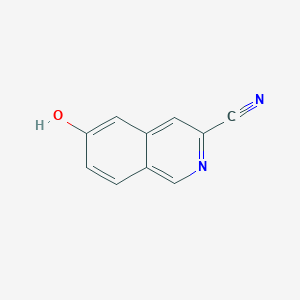

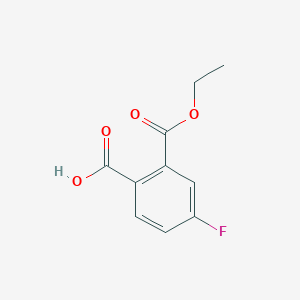

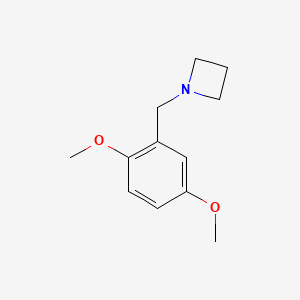
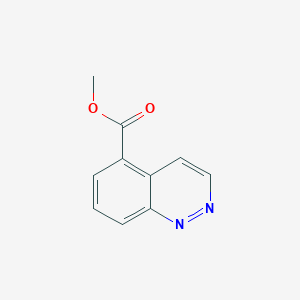
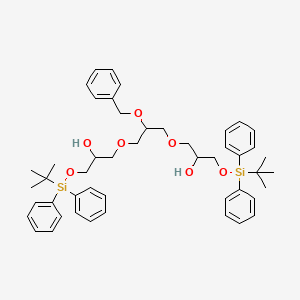
![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)

![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
